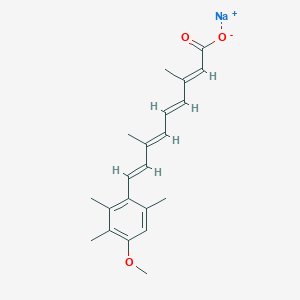

Acitretin sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C21H25NaO3 |

|---|---|

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

sodium (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/q;+1/p-1/b9-7+,11-10+,14-8+,15-12+; |

Clé InChI |

ZLNPVBQOHHEBBD-WMOHYEITSA-M |

SMILES isomérique |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C)C)C)OC.[Na+] |

SMILES canonique |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)[O-])C)C)C)C)OC.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

Acitretin's Mechanism of Action on Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acitretin (B1665447), a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy stems from its profound effects on keratinocytes, the primary cell type of the epidermis. This technical guide delineates the core mechanisms by which acitretin modulates keratinocyte function, focusing on its influence on proliferation, differentiation, and apoptosis. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.

Core Mechanism of Action: Regulation of Gene Transcription

Acitretin exerts its effects on keratinocytes primarily by modulating gene expression.[1] As a synthetic analog of retinoic acid, its molecular mechanism involves binding to and activating nuclear receptors.[1]

-

Receptor Binding: Acitretin's metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Both RAR and RXR families have three subtypes: α, β, and γ.[2]

-

Transcriptional Regulation: Upon binding, these receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR).[2] These complexes then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1][2] This interaction initiates or represses the transcription of genes crucial for regulating epidermal cell growth and differentiation.[1]

This targeted gene regulation is the foundational mechanism through which acitretin normalizes the hyperproliferative and abnormally differentiated state of keratinocytes observed in conditions like psoriasis.[1][3]

Effects on Keratinocyte Proliferation

In hyperproliferative skin disorders, acitretin demonstrates a significant antiproliferative effect on keratinocytes.[4] This is a key factor in its ability to reduce the scaling and thickness of psoriatic lesions.[4]

Inhibition of Cell Growth

Studies utilizing the immortalized human keratinocyte cell line (HaCaT) have consistently shown that acitretin inhibits cell proliferation in a dose- and time-dependent manner.[5][6]

Quantitative Data: Inhibition of HaCaT Cell Proliferation

The following table summarizes the dose-dependent inhibitory effect of acitretin on HaCaT cell proliferation as measured by MTT assay.

| Acitretin Concentration (µM) | Inhibition Rate (%) | Reference |

| 0.01 | 13.70 | [2] |

| 0.1 | Not specified, but reduced RANTES expression by 25% | [2] |

| 1 | Not specified, but reduced RANTES expression by 18% | [2] |

| 5 | Not specified, but reduced RANTES expression by 12% | [2] |

| 10 | Not specified in this study | |

| 50 | 67.73 | [2] |

Signaling Pathways Involved in Proliferation Control

Acitretin's antiproliferative effects are mediated through the modulation of key signaling pathways, including the JAK/STAT pathway.

-

JAK/STAT Pathway: Acitretin has been shown to inhibit the proliferation of HaCaT cells by downregulating the expression of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3.[7][8][9] This pathway is often over-activated in psoriatic keratinocytes, leading to increased proliferation.

Effects on Keratinocyte Differentiation

A hallmark of acitretin's therapeutic action is its ability to normalize keratinocyte differentiation.[2][10] In psoriatic lesions, keratinocytes undergo accelerated and incomplete differentiation, leading to the characteristic plaque formation. Acitretin helps to correct this process.[3]

Modulation of Differentiation Markers

Acitretin regulates the expression of several key proteins involved in keratinocyte differentiation.

-

Involucrin (B1238512) and Transglutaminase: Retinoic acid, the parent compound of acitretin, has been shown to decrease the expression of involucrin, a marker for terminal differentiation.[11] However, the regulation is complex, as other studies have shown that retinoids can also induce involucrin expression at certain time points.[12] Transglutaminases, enzymes crucial for the formation of the cornified envelope, are also regulated by retinoids.[13]

-

Keratins: Acitretin modulates the expression of various keratins. For instance, it has been shown to reduce the expression of hyperproliferation-associated keratins like K16 and increase the expression of keratins associated with normal differentiation.[14]

Effects on Keratinocyte Apoptosis

Acitretin can induce apoptosis, or programmed cell death, in hyperproliferative and malignant keratinocytes, while having minimal effect on normal keratinocytes.[5] This selective pro-apoptotic activity contributes to its therapeutic benefit in skin cancer chemoprevention.[15]

CD95 (Fas) Signaling Pathway

The pro-apoptotic effect of acitretin in squamous cell carcinoma cells is mediated, at least in part, through the CD95 (Fas) signaling pathway.[16][17]

-

Mechanism: Acitretin increases the expression of CD95, its ligand (CD95L), and the Fas-associated death domain (FADD).[16] This leads to the activation of a caspase cascade, including caspase-8, -9, and -3, ultimately resulting in apoptosis.[16]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of acitretin on HaCaT cell proliferation.[2][6]

Objective: To quantify the effect of acitretin on the viability and proliferation of HaCaT keratinocytes.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Acitretin (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of acitretin in complete DMEM from a stock solution. Remove the old media from the wells and add 100 µL of fresh media containing different concentrations of acitretin (e.g., 0, 0.01, 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) at the same concentration as in the highest acitretin dose.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The inhibition rate is 100 - % cell viability.

In Vivo Imiquimod-Induced Psoriasis-Like Mouse Model

This protocol is based on methodologies used to evaluate the in vivo efficacy of acitretin.[4][5][18][19][20]

Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effect of acitretin.

Materials:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

Imiquimod (B1671794) cream (5%)

-

Acitretin (for oral gavage)

-

Vehicle for acitretin (e.g., corn oil)

-

Calipers for measuring skin thickness

-

Scoring system for erythema and scaling (e.g., PASI score adapted for mice)

-

Biopsy tools

-

Histology reagents (formalin, paraffin, H&E stain)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Induction of Psoriasis-like Inflammation: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.

-

Acitretin Treatment: Administer acitretin orally (e.g., via gavage) at the desired dose daily, starting from the first day of imiquimod application. A control group should receive the vehicle.

-

Clinical Assessment: Daily, before the application of imiquimod, assess and score the severity of erythema, scaling, and skin thickness of the back skin.

-

Sample Collection: At the end of the experiment, euthanize the mice and collect skin biopsies from the treated area for histological analysis.

-

Histological Analysis: Fix the skin samples in 10% formalin, embed in paraffin, and section. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

-

Data Analysis: Compare the clinical scores and histological parameters between the acitretin-treated and vehicle-treated groups.

Conclusion

Acitretin's mechanism of action on keratinocytes is multifaceted, involving the intricate regulation of gene expression through nuclear receptors. This leads to the normalization of keratinocyte proliferation and differentiation and the induction of apoptosis in aberrant cells. The modulation of key signaling pathways, such as the JAK/STAT and CD95 pathways, underscores the targeted nature of this therapeutic agent. The experimental protocols provided herein offer a framework for researchers to further elucidate the molecular intricacies of acitretin and to explore novel therapeutic strategies for hyperproliferative skin disorders. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective treatments for patients with psoriasis and other debilitating skin conditions.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells | springermedizin.de [springermedizin.de]

- 7. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Description: Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling :: Library Catalog [oalib-perpustakaan.upi.edu]

- 10. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Regulation of involucrin gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. Comparative study of histopathological and immunohistochemical findings in skin biopsies from patients with psoriasis before and after treatment with acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A long‐term cohort study of acitretin for prevention of keratinocyte carcinoma in solid organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. imavita.com [imavita.com]

- 20. researchgate.net [researchgate.net]

Acitretin's Molecular Signaling in Dermatological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe skin disorders characterized by abnormal keratinization and inflammation, such as psoriasis and various forms of ichthyosis. Its therapeutic efficacy stems from its profound influence on cellular proliferation, differentiation, and apoptosis, primarily mediated through the modulation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This technical guide provides an in-depth exploration of the core molecular signaling pathways affected by acitretin in the context of skin disorders. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanistic underpinnings of acitretin's action, quantitative data from pertinent studies, and detailed experimental protocols for further investigation.

Core Molecular Signaling Pathways

Acitretin's multifaceted mechanism of action involves the regulation of several key intracellular signaling cascades. Upon administration, acitretin is metabolized and binds to cytosolic retinoic acid-binding proteins (CRABPs), which facilitate its transport into the nucleus.[1] Within the nucleus, acitretin and its metabolites act as ligands for RARs and RXRs.[2][3][4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][5] This interaction is central to acitretin's ability to normalize keratinocyte proliferation and differentiation, and to exert its anti-inflammatory and pro-apoptotic effects.[5][6]

Retinoid Receptor (RAR/RXR) Signaling

Acitretin's primary mechanism of action is the activation of RARs and RXRs, with a high affinity for all three subtypes (α, β, and γ).[4] In the skin, RARγ and RXRα are the predominant isoforms.[7] The binding of acitretin to these receptors leads to a conformational change, the release of co-repressors, and the recruitment of co-activators, initiating the transcription of target genes that regulate epidermal homeostasis.[5] This signaling pathway is crucial for normalizing the hyperproliferation and aberrant differentiation of keratinocytes observed in psoriasis and ichthyosis.[6][8]

Anti-inflammatory Pathways

Acitretin exhibits significant anti-inflammatory properties by modulating various signaling pathways. In psoriasis, a condition characterized by chronic inflammation, acitretin has been shown to inhibit the JAK/STAT pathway, particularly by downregulating the expression and phosphorylation of STAT1 and STAT3 in keratinocytes.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-17.[5][10][11] Furthermore, acitretin can suppress the expression of migration inhibitory factor-related protein-8 (MRP-8) and interferon-γ (IFN-γ).[5]

Apoptosis Induction

Acitretin has been demonstrated to induce apoptosis in hyperproliferative cells, such as in cutaneous squamous cell carcinoma, providing a potential mechanism for its use in chemoprevention.[7][12] A key pathway implicated is the extrinsic apoptosis pathway mediated by the death receptor CD95 (Fas).[7][12] Acitretin treatment increases the expression of CD95, its ligand (CD95L), and the Fas-associated death domain (FADD).[7][12] This leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in programmed cell death.[7][12] Acitretin has also been shown to modulate the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of acitretin.

Table 1: Clinical Efficacy of Acitretin in Psoriasis

| Dose | Duration | PASI 50 Response Rate | PASI 75 Response Rate | Reference |

| 10 mg/day | 8 weeks | 50% | - | [7] |

| 25 mg/day | 8 weeks | 40.5% | - | [7] |

| 50 mg/day | 8 weeks | 54% | - | [7] |

| 25 mg/day | 12 weeks | - | 47% | [7] |

| 35 mg/day | 12 weeks | - | 69% | [7] |

| 50 mg/day | 12 weeks | - | 53% | [7] |

| 40 mg/day (median) | 8 weeks | 57% | 24% | [8] |

| 50 mg/day | 12 weeks | 66% | 34% | [8] |

Table 2: Molecular Effects of Acitretin on Keratinocytes and Inflammatory Markers

| Target | Cell/Tissue Type | Acitretin Concentration/Dose | Effect | Quantitative Data | Reference |

| Cell Proliferation | HaCaT cells | 0.01 - 50 µmol/L | Inhibition | 13.70% to 67.73% inhibition | [6] |

| RANTES expression | HaCaT cells | 0.1, 1, 5 µmol/L | Reduction | 25%, 18%, and 12% reduction, respectively | [6] |

| STAT1 mRNA | HaCaT cells | 5 µmol/L | Downregulation | Significant decrease | |

| STAT3 mRNA | HaCaT cells | 5 µmol/L | Downregulation | Significant decrease | |

| IL-6 serum levels | Psoriasis patients | 30 mg/day | Reduction | 12.6% reduction | |

| IL-17 serum levels | Psoriasis patients | 30 mg/day | Reduction | 37.5% reduction | |

| IL-22 serum levels | Psoriasis patients | 30 mg/day | Reduction | 32.8% reduction | |

| Ki-67 staining | Lichen Planus patients | Not specified | Reduction | Significant decrease (P < 0.05) | [9] |

| Bcl-2 staining | Lichen Planus patients | Not specified | Reduction | Significant decrease (P < 0.05) | [9] |

| Apoptosis | A375 melanoma cells | 1 x 10⁻⁵ mol/L | Induction | 13.42% apoptosis ratio |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of acitretin's molecular effects.

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of acitretin on the viability and proliferation of keratinocytes (e.g., HaCaT cells).

Materials:

-

HaCaT keratinocytes

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Acitretin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Acitretin Treatment: Prepare serial dilutions of acitretin in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of acitretin (e.g., 0.01, 0.1, 1, 10, 50 µmol/L). Include a vehicle control (medium with DMSO at the same concentration as the highest acitretin dose) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Western Blot Analysis for STAT1 and STAT3

Objective: To analyze the expression and phosphorylation levels of STAT1 and STAT3 in keratinocytes treated with acitretin.

Materials:

-

HaCaT cells

-

Acitretin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-STAT1, anti-pSTAT1, anti-STAT3, anti-pSTAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture and treat HaCaT cells with acitretin as described in the MTT assay protocol.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.

-

SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT1, pSTAT1, STAT3, pSTAT3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after acitretin treatment.

Materials:

-

Keratinocytes (e.g., SCL-1 or HaCaT)

-

Acitretin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells and treat with various concentrations of acitretin for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Conclusion

Acitretin exerts its therapeutic effects in skin disorders through a complex interplay of molecular signaling pathways. Its primary action via RAR/RXR activation leads to the normalization of keratinocyte proliferation and differentiation. Concurrently, its anti-inflammatory properties, mediated by the inhibition of key inflammatory cascades like the JAK/STAT pathway, and its ability to induce apoptosis in hyperproliferative cells contribute significantly to its clinical efficacy. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further elucidating the therapeutic potential of acitretin and in the development of novel dermatological therapies. Further research focusing on more precise quantification of molecular changes and the interplay between these pathways will continue to refine our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Acitretin-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. skintherapyletter.com [skintherapyletter.com]

- 7. Immunohistochemical evaluation of the effect of acitretin and systemic steroid treatments on Ki-67, Bcl-2, and COX-2 levels in cutaneous lichen planus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Effects of all-trans-retinoic acid, acitretin and tazarotene on apoptosis and Bax/Bcl-2 expressions of human melanoma cells A375 and the significance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycyrrhizin combined with acitretin improve clinical symptom of psoriasis via reducing Th17 cell differentiation and related serum cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Acitretin and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Acitretin's Interaction with RAR Subtypes

Acitretin functions as an agonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] This broad-spectrum activity allows it to modulate a wide range of genes involved in cellular differentiation, proliferation, and inflammation.[1][2] The binding of Acitretin to these receptors initiates a cascade of molecular events that ultimately leads to the normalization of epidermal cell growth and a reduction in the inflammatory response characteristic of psoriatic lesions.

Despite its well-established role as a pan-agonist, specific quantitative data for the binding affinity of Acitretin—such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50)—for each individual RAR subtype (α, β, and γ) are not consistently reported in the scientific literature. This gap highlights an area for future research to more precisely delineate the molecular pharmacology of Acitretin.

| Ligand | Receptor Subtype | Binding Interaction | Quantitative Affinity Data (Kd, Ki, IC50) |

| Acitretin | RARα | Agonist | Not consistently available in public literature |

| RARβ | Agonist | Not consistently available in public literature | |

| RARγ | Agonist | Not consistently available in public literature |

Signaling Pathways

The therapeutic effects of Acitretin are initiated by its entry into the cell and subsequent binding to RARs, which are located in the nucleus. RARs form heterodimers with retinoid X receptors (RXRs). In the absence of a ligand, this RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit gene transcription.

Upon binding of Acitretin to the RAR, a conformational change is induced in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes, leading to the desired therapeutic effects, such as the normalization of keratinocyte differentiation and the suppression of pro-inflammatory cytokines.[1][2]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a gold-standard for quantifying the affinity of a ligand for its receptor.[3][4] This technique involves the use of a radiolabeled form of a known ligand to compete with the unlabeled test compound (e.g., Acitretin) for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of Acitretin for RAR subtypes.

Materials:

-

Recombinant human RARα, RARβ, and RARγ proteins.

-

Radiolabeled all-trans retinoic acid (e.g., [³H]-ATRA).

-

Unlabeled Acitretin.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Incubation: A constant concentration of recombinant RAR protein and a fixed concentration of [³H]-ATRA are incubated with varying concentrations of unlabeled Acitretin in the assay buffer.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [³H]-ATRA, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of [³H]-ATRA versus the concentration of Acitretin. The IC50 value, the concentration of Acitretin that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Reporter Assay

Cell-based reporter assays provide a functional measure of a compound's ability to activate a receptor and induce gene expression.[5] These assays utilize a cell line that has been engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing RAREs.

Objective: To determine the half-maximal effective concentration (EC50) of Acitretin for activating RAR-mediated transcription.

Materials:

-

A suitable mammalian cell line (e.g., HEK293) stably transfected with:

-

An expression vector for the human RAR subtype of interest (α, β, or γ).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs.

-

-

Cell culture medium and reagents.

-

Acitretin.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Plating: The engineered cells are seeded into a multi-well plate and allowed to adhere.

-

Treatment: The cells are then treated with varying concentrations of Acitretin.

-

Incubation: The plate is incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 18-24 hours).

-

Lysis and Reporter Assay: The cells are lysed, and the luciferase assay reagent is added to the cell lysate.

-

Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to the level of receptor activation, is measured using a luminometer.

-

Data Analysis: The luminescence data are plotted against the concentration of Acitretin to generate a dose-response curve, from which the EC50 value can be determined.

Conclusion

Acitretin is a potent agonist of all three retinoic acid receptor subtypes, exerting its therapeutic effects by modulating gene transcription. While the qualitative nature of this interaction is well-established, a comprehensive understanding of its quantitative binding affinities for RARα, RARβ, and RARγ remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the precise molecular pharmacology of Acitretin and other retinoids, which will be invaluable for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

Acitretin's Regulation of Gene Expression in Psoriasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis. Its therapeutic efficacy is fundamentally linked to its ability to modulate gene expression, thereby normalizing keratinocyte proliferation and differentiation, and attenuating the inflammatory cascades that drive psoriatic pathology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning acitretin's action, with a focus on its regulatory effects on gene expression. We delve into the key signaling pathways influenced by acitretin, present quantitative data on gene expression changes from clinical and preclinical studies, and provide detailed experimental protocols for the key methodologies cited. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the therapeutic mechanisms of retinoids and develop novel treatments for psoriasis.

Introduction: The Role of Acitretin in Psoriasis Therapy

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. Acitretin, the active metabolite of etretinate, addresses these pathological hallmarks by acting as a systemic modulator of gene expression.[1][2] Its pleiotropic effects stem from its interaction with nuclear retinoid receptors, leading to a cascade of transcriptional changes that ultimately restore epidermal homeostasis and resolve inflammation.[1][2]

Core Mechanism of Action: Modulation of Nuclear Receptor Signaling

Acitretin exerts its effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), both of which have three subtypes (α, β, and γ).[2][3] Upon ligand binding, these receptors form heterodimers (RAR-RXR) that translocate to the nucleus and bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2] This binding initiates a conformational change in the receptor complex, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[2]

Key Signaling Pathways Modulated by Acitretin

Acitretin's therapeutic effects in psoriasis are mediated through its influence on several key signaling pathways:

RAR/RXR Signaling Pathway

The primary mechanism of acitretin involves the direct activation of the RAR/RXR signaling pathway, leading to the regulation of a wide array of genes controlling keratinocyte function.

IL-17/IL-36/IκBζ Signaling Axis

Recent evidence highlights acitretin's ability to interfere with the pro-inflammatory IL-17/IL-36 signaling axis, which is crucial in the pathogenesis of pustular psoriasis. Acitretin has been shown to down-regulate the expression of IL-36β and IL-36γ induced by IL-17A in keratinocytes.[1][4] This effect is mediated, at least in part, by the down-regulation of IκBζ (inhibitor of kappa B zeta), a key transcriptional regulator of IL-17A-driven inflammation.[1][4][5][6]

JAK/STAT Signaling Pathway

Acitretin has also been demonstrated to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly involving STAT1 and STAT3.[7][8] These transcription factors are key mediators of cytokine signaling that drives keratinocyte hyperproliferation in psoriasis. Acitretin can inhibit the proliferation of keratinocytes by down-regulating the expression of STAT1 and STAT3.[7][8]

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative data on gene expression changes induced by acitretin from various studies.

Table 1: In Vitro Studies on Human Keratinocytes (HaCaT cells)

| Gene | Treatment Conditions | Fold Change / % Inhibition | Experimental Method | Reference |

| IL-36β | IL-17A (100 ng/mL) + Acitretin (1 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, ELISA | [1] |

| IL-36γ | IL-17A (100 ng/mL) + Acitretin (1 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, ELISA | [1] |

| IκBζ | IL-17A (100 ng/mL) + Acitretin (1 µmol/L) | Significant down-regulation | RT-qPCR, Western Blot | [1] |

| STAT1 | Acitretin (5 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, Western Blot | [7] |

| STAT3 | Acitretin (5 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, Western Blot | [7] |

| SOCS1 | Acitretin (5 µmol/L) | Significant down-regulation | RT-qPCR | [7] |

| SOCS3 | Acitretin (5 µmol/L) | Significant down-regulation | RT-qPCR | [7] |

| RANTES (CCL5) mRNA | TNF-α + IFN-γ + Acitretin (1 µmol/L) | Significant decrease | RT-PCR | [9] |

| RANTES (CCL5) protein | TNF-α + IFN-γ + Acitretin (0.1, 1, 5 µmol/L) | 25%, 18%, 12% reduction, respectively | ELISA | [9] |

| RARγ mRNA | Acitretin (1x10-6 mol/L) | 2.3-fold increase | Real-time quantitative RT-PCR | [10] |

| HB-EGF mRNA | Acitretin (1 µmol/L) | 7.1-fold increase | Real-time quantitative RT-PCR | [11] |

| MMP13 mRNA | Acitretin (1 µM) | Significant suppression | RT-qPCR | [12] |

| AQP3 | Acitretin (0.010 mg/mL) for 12h | Increased expression | RT-PCR, Western Blot | [13] |

Table 2: Clinical Studies in Psoriasis Patients

| Gene/Protein | Psoriasis Type | Treatment | Change in Expression | Experimental Method | Reference |

| CD14 | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |

| CTSL | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |

| CEBPD | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |

| IL1B | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |

| CXCL1 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |

| CXCL8 (IL-8) | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |

| S100A8 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |

| S100A9 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |

| S100A12 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |

| LCN2 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |

| IL-17 | Psoriasis | Acitretin | No significant reduction in serum levels | ELISA | [16] |

| IL-22 | Psoriasis | Acitretin | No significant reduction in serum levels | ELISA | [16] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies to investigate the effects of acitretin on gene expression.

In Vitro Keratinocyte Culture and Treatment

-

Cell Line: Human immortalized keratinocyte cell line (HaCaT) is commonly used as a model for psoriatic keratinocytes.[1][7][9]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Acitretin Treatment: Acitretin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µmol/L) for specified durations (e.g., 24, 48 hours).[1][7]

-

Cytokine Stimulation: To mimic the inflammatory psoriatic microenvironment, cells are often pre-treated with pro-inflammatory cytokines such as IL-17A (e.g., 100 ng/mL) or a combination of TNF-α and IFN-γ before or during acitretin treatment.[1][9]

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from cultured cells or patient biopsies using commercially available kits (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or TaqMan probe-based assays. Gene-specific primers are designed to amplify the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Analysis: Western Blot and ELISA

-

Western Blot:

-

Protein Extraction: Total protein is extracted from cells using lysis buffer containing protease inhibitors.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., STAT1, STAT3, IκBζ) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Collection: Cell culture supernatants or patient serum samples are collected.

-

Assay Procedure: Commercially available ELISA kits are used to quantify the concentration of specific proteins (e.g., IL-36β, IL-36γ, RANTES) according to the manufacturer's protocols.

-

Transcriptomic Analysis: RNA Sequencing (RNA-seq)

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of psoriasis patients before and after acitretin treatment using density gradient centrifugation (e.g., Ficoll-Paque).[2][3]

-

RNA Extraction and Library Preparation: Total RNA is extracted, and its quality is assessed. RNA-seq libraries are prepared using kits that typically involve poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapters.

-

Alignment: The cleaned reads are aligned to the human reference genome.

-

Quantification: Gene expression levels are quantified as read counts or transcripts per million (TPM).

-

Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify differentially expressed genes between pre- and post-treatment samples, with significance determined by a p-value or false discovery rate (FDR) cutoff and a fold-change threshold.

-

Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed using tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify enriched biological pathways and functions.

-

Conclusion and Future Directions

Acitretin's efficacy in psoriasis is unequivocally linked to its profound impact on gene expression. By targeting the RAR/RXR nuclear receptors, acitretin orchestrates a complex transcriptional program that normalizes keratinocyte biology and dampens the inflammatory response. The modulation of key signaling pathways, including the IL-17/IL-36/IκBζ axis and the JAK/STAT pathway, provides a deeper understanding of its therapeutic mechanisms.

While significant progress has been made, further research is warranted to fully delineate the complete spectrum of acitretin-regulated genes in different subtypes of psoriasis. Large-scale transcriptomic studies, such as the analysis of data from clinical trials like NCT02715960, are crucial to identify novel therapeutic targets and predictive biomarkers of treatment response. A more comprehensive understanding of the intricate gene regulatory networks governed by acitretin will undoubtedly pave the way for more personalized and effective therapeutic strategies for patients with psoriasis.

References

- 1. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RNA sequencing-based longitudinal transcriptomic profiling gives novel insights into the disease mechanism of generalized pustular psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IκBζ is a key driver in the development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - Keratinocyte-derived IκBζ drives psoriasis and associated systemic inflammation [insight.jci.org]

- 7. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Synergistic effects of acitretin and narrow-band ultraviolet-B in inducing retinoic acid receptor gamma mRNA expression in normal human keratinocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic effects of acitretin and narrow-band UVB on inducing the expression of heparin-binding epidermal-growth-factor-like growth factor in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of retinoic acid on aquaporin 3 expression in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Transcriptomic landscape of generalized pustular psoriasis before and after acitretin/glucocorticoids treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serum levels of IL-17 and IL-22 are reduced by etanercept, but not by acitretin, in patients with psoriasis: a randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Acitretin Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy is intrinsically linked to its journey into the cell and subsequent metabolic transformation. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of acitretin sodium, integrating quantitative data, detailed experimental methodologies, and visual representations of the core processes to support further research and drug development in this domain.

Cellular Uptake of Acitretin

The entry of acitretin into target cells, primarily keratinocytes, is a critical first step in its mechanism of action. While the precise transport kinetics are not fully elucidated, the process is understood to be multifactorial, involving passive diffusion and protein-mediated transport.

The Role of Cellular Retinoic Acid-Binding Proteins (CRABPs)

Once inside the cytoplasm, acitretin is chaperoned by cellular retinoic acid-binding proteins (CRABPs), specifically CRABP-I and CRABP-II.[1][2] These proteins play a crucial role in regulating the intracellular concentration of retinoids and facilitating their transport to the nucleus.[1][2] Acitretin has been shown to bind to both CRABP-I and CRABP-II with high affinity.

Table 1: Binding Affinities of Acitretin for Cellular Retinoic Acid-Binding Proteins (CRABPs)

| Protein | Binding Affinity (K'd) | Reference |

| mCRABP-I | 3 ± 1 nM | [3] |

| mCRABP-II | 15 ± 11 nM | [3] |

Experimental Protocol: In Vitro Cellular Uptake Assay

A representative experimental workflow to quantify the cellular uptake of acitretin in a keratinocyte cell line, such as HaCaT, is outlined below. This protocol is adapted from methodologies used for studying the uptake of retinoids and nanoparticle-conjugated acitretin.[4]

Objective: To quantify the time- and concentration-dependent uptake of acitretin in HaCaT keratinocytes.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell scraper

-

High-performance liquid chromatography (HPLC) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standard (e.g., a structurally similar retinoid)

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM in 6-well plates until they reach 80-90% confluency.

-

Treatment:

-

Time-dependent uptake: Treat cells with a fixed concentration of acitretin (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Concentration-dependent uptake: Treat cells with varying concentrations of acitretin (e.g., 1, 5, 10, 25, 50 µM) for a fixed time point (e.g., 2 hours).

-

-

Cell Lysis and Extraction:

-

At each time point, wash the cells three times with ice-cold PBS to remove extracellular acitretin.

-

Lyse the cells by adding a suitable lysis buffer and scraping the cells.

-

Add an internal standard to the cell lysate.

-

Perform a liquid-liquid extraction (e.g., using a mixture of hexane (B92381) and isopropanol) to extract acitretin and the internal standard from the lysate.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.

-

-

Quantification:

-

Data Analysis: Plot the intracellular acitretin concentration against time and initial extracellular concentration to determine the uptake kinetics.

Experimental Workflow for Cellular Uptake Analysis

Metabolism of Acitretin

Following cellular uptake, acitretin undergoes extensive metabolism, primarily in the liver, but also within target cells like keratinocytes.[7] The metabolic pathways are crucial for its activation, deactivation, and elimination.

The primary metabolic transformations of acitretin include:

-

Isomerization: Conversion to its 13-cis isomer, isoacitretin (B1672207) (13-cis-acitretin).[4]

-

Esterification: In the presence of ethanol, acitretin can be esterified to form etretinate, a highly lipophilic and long-acting retinoid.[4][7]

-

Chain Shortening and Conjugation: Breakdown into smaller, more water-soluble metabolites that can be excreted.[4]

The involvement of specific cytochrome P450 (CYP) enzymes in acitretin metabolism is not fully elucidated, though studies on general retinoid metabolism suggest a role for enzymes such as CYP2C8 and CYP3A4.[2][8]

In Vitro Metabolism in Human Liver Microsomes

Studies using human liver microsomes have provided insight into the conversion of acitretin to etretinate. This process is dependent on ATP, Coenzyme A (CoASH), and ethanol, and involves the formation of an acitretinoyl-CoA thioester conjugate as an intermediate.[7]

Table 2: Pharmacokinetic Parameters of Acitretin and its Major Metabolites

| Compound | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) | Elimination Half-life (hours) | Reference(s) |

| Acitretin | 200 - 400 (single 50 mg dose) | 2 - 5 | ~49 (multiple doses) | [4][5][9] |

| 13-cis-Acitretin | Varies | Varies | ~63 (multiple doses) | [4][9] |

| Etretinate | Varies (dependent on alcohol) | - | ~120 days | [4] |

Experimental Protocol: In Vitro Metabolism in Cultured Keratinocytes

This protocol outlines a method for studying the metabolism of acitretin in a cell culture model.

Objective: To identify and quantify the metabolites of acitretin produced by HaCaT keratinocytes.

Materials:

-

HaCaT cells

-

This compound

-

Cell culture medium and supplements

-

LC-MS/MS system

-

Internal standards for acitretin and its expected metabolites (13-cis-acitretin)

-

Solvents for extraction and chromatography

Procedure:

-

Cell Culture and Treatment: Culture HaCaT cells to confluency in appropriate culture vessels. Treat the cells with acitretin at a relevant concentration for a specified time period (e.g., 24 hours).

-

Sample Collection:

-

Collect the cell culture medium.

-

Wash the cells with PBS and then lyse the cells.

-

-

Metabolite Extraction:

-

To both the medium and the cell lysate, add internal standards.

-

Perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation to remove proteins.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Data Analysis: Identify and quantify the metabolites based on their retention times and mass transitions compared to authentic standards.

Conclusion

The cellular uptake and metabolism of acitretin are intricate processes that are fundamental to its therapeutic action. While significant progress has been made in understanding these mechanisms, particularly the role of CRABPs and the metabolic conversion to etretinate, further research is warranted. Specifically, detailed kinetic studies of acitretin transport into keratinocytes and the definitive identification of the CYP450 isozymes involved in its metabolism will provide a more complete picture. The experimental frameworks and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to optimize retinoid-based therapies and develop novel treatments for dermatological disorders.

References

- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 8. Retinoids Induce Cytochrome P450 3A4 through RXR/VDR-mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin (B1665447), a second-generation oral retinoid, is a systemic therapy employed in the management of severe psoriasis. Its mechanism of action involves the normalization of keratinocyte differentiation and proliferation, as well as modulation of inflammatory processes.[1][2] Clinical response to acitretin is variable among individuals, with genetic factors thought to play a significant role in this heterogeneity.[3] This technical guide provides an in-depth overview of the current knowledge on the pharmacogenomics of acitretin response in psoriasis patients, detailing genetic markers, experimental methodologies, and relevant signaling pathways.

Genetic Markers Associated with Acitretin Response

Several genetic polymorphisms have been investigated for their association with acitretin treatment outcomes in psoriasis. The following tables summarize the quantitative data from key studies.

| Gene/Locus | Polymorphism / Allele | Genotype/Allele associated with altered response | Population | Quantitative Data | Reference(s) |

| HLA-DQA1 | DQA102:01 | Presence of the allele associated with a better response | Han Chinese | Relative Risk (RR) = 10.34 (95% CI: 2.62–40.77), p = 0.001 | [4] |

| HLA-DQB1 | DQB102:02 | Presence of the allele associated with a better response | Han Chinese | Relative Risk (RR) = 21.01 (95% CI: 2.53–174.27), p = 0.005 | [4] |

| SFRP4 | rs1802073G>T | GG/GT genotypes associated with a poorer response | Chinese | Odds Ratio (OR) for non-response = 2.570 (95% CI: 1.294–5.107), p = 0.007. The T allele was associated with a better response (OR = 0.603, 95% CI: 0.374–0.971, p = 0.037). | [3] |

| IL23R | rs11209032 | AA genotype associated with improved response when acitretin is used to treat secondary non-response to TNF-α monoclonal antibodies | Not specified | χ2 = 6.577, p = 0.02 | [5] |

| VEGFA | -460C>T (rs833061) | TC genotype associated with a significant response ; TT genotype associated with non-response | United Kingdom | For TC genotype: p = 0.01. TT genotype was almost two times more likely to be associated with treatment failure. | [6] |

| Apolipoprotein E (ApoE) | e2, e3, e4 alleles | No significant association with acitretin response | Not specified | Allelic distribution was similar in responders and non-responders. | [3][7][8][9] |

Experimental Protocols

Patient Response Assessment: Psoriasis Area and Severity Index (PASI)

The clinical response to acitretin is commonly assessed using the Psoriasis Area and Severity Index (PASI). A PASI 75, which indicates a 75% or greater reduction in the baseline PASI score, is a standard benchmark for a good therapeutic response.

PASI Score Calculation:

The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 0-4 scale (0=none, 4=very severe). The percentage of area affected in each region is also scored on a 0-6 scale (0=0%, 1=1-9%, 2=10-29%, 3=30-49%, 4=50-69%, 5=70-89%, 6=90-100%).

The final PASI score is calculated using the following formula: PASI = 0.1(Eh + Ih + Dh)Ah + 0.2(Eu + Iu + Du)Au + 0.3(Et + It + Dt)At + 0.4(El + Il + Dl)Al

Where E is erythema, I is induration, D is desquamation, A is the area score, and the subscripts h, u, t, and l refer to the head, upper extremities, trunk, and lower extremities, respectively.

Genotyping Methodologies

1. TaqMan SNP Genotyping Assay (for SNPs like SFRP4 rs1802073)

This method utilizes fluorescence-based real-time PCR to detect specific single nucleotide polymorphisms.

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or saliva using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity are determined using a spectrophotometer.

-

Assay Components: Each assay consists of a pair of PCR primers and two allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., FAM and VIC).

-

Reaction Setup:

-

Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (primers and probes), and nuclease-free water.

-

Dispense the reaction mix into a 96- or 384-well PCR plate.

-

Add the genomic DNA samples to the respective wells. Include no-template controls (NTCs) and positive controls of known genotypes.

-

-

Real-Time PCR and Analysis:

-

The plate is run on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.

-

During the PCR, the allele-specific probes bind to the target DNA. The 5' to 3' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.

-

The instrument detects the fluorescence from each well, and the software plots the results on an allelic discrimination plot to determine the genotype of each sample.

-

2. Sanger Sequencing for HLA Typing (for HLA-DQA1 and HLA-DQB1)

Sanger sequencing is a method for determining the nucleotide sequence of DNA and is considered a gold standard for HLA typing.

-

DNA Extraction: High-quality genomic DNA is extracted from whole blood or buccal swabs.

-

PCR Amplification:

-

Specific exons of the HLA-DQA1 and HLA-DQB1 genes are amplified using locus-specific primers. For heterozygous samples with deletion alleles, group-specific primers may be used to selectively amplify alleles.[10]

-

The PCR products are purified to remove excess primers and dNTPs, often using enzymatic methods or column-based kits.

-

-

Cycle Sequencing:

-

The purified PCR product is used as a template in a cycle sequencing reaction. This reaction includes a sequencing primer (either forward or reverse), DNA polymerase, the four standard dNTPs, and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

When a ddNTP is incorporated into the growing DNA strand, the chain is terminated. This results in a mixture of DNA fragments of different lengths, each ending with a specific fluorescently labeled ddNTP.

-

-

Capillary Electrophoresis and Sequence Analysis:

-

The labeled DNA fragments are separated by size using capillary electrophoresis on a genetic analyzer.

-

A laser excites the fluorescent dyes, and a detector reads the color of the dye for each fragment as it passes.

-

The sequence data is compiled, and specialized software is used to align the sequence to a reference HLA allele database to determine the specific HLA-DQA1 and HLA-DQB1 alleles present in the sample.[11]

-

3. PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) (for VEGFA -460C>T)

This technique uses restriction enzymes to cut DNA at specific recognition sites, which can be altered by a single nucleotide polymorphism.

-

DNA Extraction: Genomic DNA is isolated from patient samples.

-

PCR Amplification: A specific region of the VEGFA gene containing the -460C>T polymorphism is amplified using PCR with specific primers.

-

Restriction Enzyme Digestion:

-

The PCR product is incubated with a restriction enzyme that recognizes a sequence present in one allele but not the other. For the -460C>T polymorphism, an appropriate enzyme is chosen that cuts at the C allele but not the T allele, or vice versa.

-

The digestion reaction is carried out at the optimal temperature for the specific enzyme.

-

-

Gel Electrophoresis:

-

The digested DNA fragments are separated by size on an agarose (B213101) gel.

-

The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.

-

-

Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype. For example, if the C allele is cut and the T allele is not, a homozygous CC individual will show only the smaller digested fragments, a homozygous TT individual will show only the larger undigested fragment, and a heterozygous CT individual will show both the undigested and digested fragments.

Signaling Pathways and Experimental Workflows

Acitretin's Primary Mechanism of Action: RAR/RXR Signaling

Acitretin exerts its effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][12] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[13] This modulation of gene expression leads to the normalization of keratinocyte proliferation and differentiation.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade in psoriasis, mediating the effects of pro-inflammatory cytokines like interferons and interleukins. Acitretin has been shown to inhibit the proliferation of keratinocytes by downregulating the expression of STAT1 and STAT3.[1]

Interference with the IL-17/IL-36 Signaling Axis

The IL-17 and IL-36 inflammatory pathways are crucial in the pathogenesis of psoriasis. IL-17A can induce the expression of IL-36 in keratinocytes, creating a pro-inflammatory feedback loop. Acitretin has been demonstrated to inhibit IL-17A-induced IL-36 expression in keratinocytes, potentially by down-regulating IκBζ.[14]

Experimental Workflow for Pharmacogenomic Study of Acitretin Response

The following diagram illustrates a typical workflow for a pharmacogenomic study investigating the association between genetic markers and acitretin response in psoriasis patients.

Conclusion

The pharmacogenomics of acitretin response in psoriasis is a growing field with the potential to enable personalized medicine approaches. Genetic markers in HLA, SFRP4, and VEGFA have shown promise in predicting treatment outcomes. Further research with larger, multi-ethnic cohorts is needed to validate these findings and to identify additional predictive biomarkers. A deeper understanding of the interplay between genetic variations and the molecular pathways affected by acitretin will be crucial for optimizing its use and improving patient care in psoriasis.

References

- 1. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Inflammatory Factor SNP May Serve as a Promising Biomarker for Acitretin to Alleviate Secondary Failure of Response to TNF-a Monoclonal Antibodies in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Apolipoprotein E gene polymorphisms are associated with psoriasis but do not determine disease response to acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apolipoproteins in Psoriasis: The Effect of Acitretin Treatment and UVB Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Endothelial Growth Factor Variants (936C/T, 634C/G, 2578A/C) and Their Genotype–Haplotype Association with Recurrent Implantation Failure in Infertile Women: A Single-Center Analytical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cd-genomics.com [cd-genomics.com]

- 12. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 13. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An A-Priori Investigation of Acitretin's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin, a second-generation systemic retinoid, is an established therapeutic agent for severe psoriasis and other disorders of keratinization.[1][2] Its clinical efficacy is attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification.[1] Beyond these effects, Acitretin exerts significant anti-inflammatory properties, which are central to its therapeutic action. This technical guide provides an in-depth, a-priori investigation into the anti-inflammatory mechanisms of Acitretin, detailing its molecular interactions, modulation of key signaling pathways, and impact on inflammatory mediators. The guide summarizes quantitative data from preclinical and clinical studies, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Nuclear Receptor Modulation

Acitretin's primary mechanism of action involves its function as a synthetic analog of retinoic acid, a derivative of vitamin A.[3] It modulates gene expression by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), both of which have α, β, and γ subtypes.[3][4]

Upon entering the cell, Acitretin binds to cytosolic retinoic acid-binding protein (CRABP), which transports it to the nucleus.[4] In the nucleus, Acitretin activates RARs and RXRs.[3][4] These activated receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3][4] This binding initiates a conformational change, leading to the release of co-repressors and the recruitment of co-activators, thereby modulating the transcription of genes involved in cellular differentiation, proliferation, and inflammation.[4] This genomic action underlies Acitretin's ability to normalize the hyperproliferative and inflammatory state of psoriatic keratinocytes.[3]

References

Acitretin's Impact on the STAT3 Signaling Pathway in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in the proliferation, survival, and metastasis of various cancer cells. Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. Acitretin (B1665447), a second-generation oral retinoid, is an established treatment for psoriasis and has demonstrated chemopreventive and therapeutic effects in certain cutaneous malignancies. Emerging evidence, primarily from studies on related retinoids and non-cancerous keratinocytes, suggests that acitretin may exert its anti-neoplastic effects in part through the modulation of the STAT3 signaling pathway. This technical guide provides an in-depth analysis of the current understanding of acitretin's impact on STAT3 signaling in cancer cells, detailing experimental data, methodologies, and key molecular interactions. While direct evidence in cancer models is still developing, this document synthesizes related findings to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The STAT3 Signaling Pathway in Oncology

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in tumorigenesis.[1][2] Canonically, the pathway is activated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[3][4] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its homodimerization, nuclear translocation, and subsequent binding to the promoters of target genes.[5][6] These target genes are integral to cancer progression, regulating processes such as:

-

Cell Proliferation and Survival: Upregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and cell cycle regulators like Cyclin D1.[3][5][7]

-

Angiogenesis: Induction of vascular endothelial growth factor (VEGF).[5]

-

Invasion and Metastasis: Regulation of matrix metalloproteinases (MMPs).[5]

-

Immune Evasion: Promotion of an immunosuppressive tumor microenvironment.[7]

Given its central role in cancer, the inhibition of the STAT3 signaling pathway is a highly sought-after therapeutic strategy.[3]

Acitretin and the STAT3 Pathway: Current Evidence

Direct evidence for acitretin's inhibition of the STAT3 pathway in cancer cells is still emerging. However, studies on related retinoids and in non-malignant, yet proliferative, cell models provide a strong rationale for its investigation in an oncological context.

Evidence from Non-Malignant Proliferative Keratinocytes

A key study investigating the effect of acitretin on immortalized human keratinocytes (HaCaT cells) provides the most direct evidence of its impact on the STAT3 pathway.[8] In this model, acitretin was shown to inhibit HaCaT cell proliferation and down-regulate the expression of both STAT1 and STAT3.[8] This suggests that acitretin may modulate the JAK/STAT signaling pathway, a mechanism that could be relevant to keratinocyte-derived skin cancers.[8]

Inferred Mechanisms from Other Retinoids in Cancer Models

Studies on other retinoids, such as all-trans retinoic acid (ATRA) and fenretinide, have demonstrated a clear inhibitory effect on STAT3 signaling in cancer cells.

-

All-Trans Retinoic Acid (ATRA): In a model of skin squamous cell carcinoma (SCC), ATRA was found to suppress the phosphorylation of STAT3.[9] Furthermore, in oral squamous cell carcinoma, ATRA has been reported to induce apoptosis and decrease PD-L1 expression through the inhibition of STAT3.[10]

-

Fenretinide: This synthetic retinoid has been shown to inhibit STAT3 activation in oral squamous cell carcinoma cell lines.[11]

These findings with structurally and functionally related compounds strongly suggest that acitretin may share the ability to modulate the STAT3 pathway in cancer cells.

Acitretin's Pro-Apoptotic Effects in Cancer Cells

Acitretin has been shown to induce apoptosis in human cutaneous squamous cell carcinoma (SCL-1) cells.[12] While this study attributed the apoptotic mechanism to the CD95 (Fas) signaling pathway, it is important to note that the inhibition of the STAT3 pathway is a well-established trigger for apoptosis in cancer cells.[13][14] It is plausible that acitretin-induced apoptosis involves a multi-faceted mechanism that includes the suppression of the pro-survival signals mediated by STAT3.

Quantitative Data on Acitretin's Effects

The following table summarizes the key quantitative data from a pivotal study on HaCaT cells, which provides a basis for dosages and expected outcomes in future cancer cell line studies.

| Parameter | Cell Line | Treatment | Concentration | Duration | Effect | Reference |